molecular formula C17H13ClN4O2S2 B2364243 2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-N-(2-furylmethyl)acetamide CAS No. 671199-95-4

2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-N-(2-furylmethyl)acetamide

Cat. No. B2364243
CAS RN: 671199-95-4
M. Wt: 404.89
InChI Key: WBQYNYZKOAYVIW-UHFFFAOYSA-N
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Description

This compound is a useful research compound with a molecular formula of C20H17ClN4OS2 and a molecular weight of 428.95. It is a derivative of 1,2,4-triazole, a heterocyclic compound that has various pharmaceutical applications .


Synthesis Analysis

The synthesis of similar compounds often involves a series of reactions starting from a base compound such as 4-chlorobenzoic acid . The process includes esterification, hydrazination, salt formation, and cyclization . All reactions are typically monitored by thin layer chromatography .


Molecular Structure Analysis

The compound contains a 1,2,4-triazole ring, which is a five-membered ring system containing two nitrogen atoms and one sulfur atom . This ring system is known for its stability and difficulty to cleave .


Chemical Reactions Analysis

The compound, being a derivative of 1,2,4-triazole, is expected to exhibit a wide range of chemical reactions. For instance, 1,2,4-triazoles can react with 2-bromoacetophenones to form various derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 428.95. Other physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the retrieved papers.

Scientific Research Applications

Synthesis and Characterization

The compound has been synthesized and characterized using various techniques. Researchers have explored its structural properties through TEM, BET, XRD, FT-IR, SEM, and EDX. Notably, the material with 2.5% vanadia loaded on fluorapatite (V2O5/FAp) exhibited excellent catalytic activity . This section highlights the compound’s preparation and characterization.

One-Pot Multicomponent Reactions

The compound has found application in one-pot multicomponent reactions. Specifically, a three-component fusion reaction involving 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature yields novel [1,3,4]thiadiazolo[3,2-a]pyrimidines and benzo[4,5]thiazolo[3,2-a]pyrimidines. The advantages of this protocol include rapid synthesis, mild reaction conditions, green solvent, easy work-up, eco-friendliness, reusability of the catalyst, and no need for column chromatography . This section emphasizes the compound’s role in efficient multicomponent reactions.

Heterogeneous Catalysts

Fluorapatite (FAp) serves as a heterogeneous catalyst due to its stability and tunable properties. FAp can accommodate different anionic and cationic ions, making it suitable for various applications. Its ion exchangeability allows for the incorporation of metal ions, resulting in supported metal composites with high stability and tunable acid–base properties. The compound contributes to the pool of efficient heterogeneous catalysts for carbon-carbon and carbon-nitrogen bond construction reactions . This section discusses the compound’s role in catalysis.

Visible-Light-Mediated Synthesis

In another context, diversely substituted α-bromodiketones, generated in situ by the reaction of NBS and 1,3-diketones, react with 3-mercapto[1,2,4]triazoles under aqueous conditions. This visible-light-mediated, catalyst-free reaction leads to the formation of thiazolo[3,2-b][1,2,4]triazole derivatives in excellent yields. The compound plays a crucial role in this regioselective synthesis . This section highlights its contribution to visible-light-mediated reactions.

Mechanism of Action

Future Directions

1,2,4-Triazole derivatives, including this compound, have a wide range of biological activities and are integral parts of various drugs . Therefore, future research could focus on exploring its potential applications in medicine, such as its antifungal, antibacterial, anticancer, and antiviral properties .

properties

IUPAC Name

2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2S2/c18-12-5-3-11(4-6-12)14-9-25-16-20-21-17(22(14)16)26-10-15(23)19-8-13-2-1-7-24-13/h1-7,9H,8,10H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQYNYZKOAYVIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-N-(2-furylmethyl)acetamide

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